molecular formula C11H12ClNO3 B6635580 3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid

3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid

Cat. No.: B6635580
M. Wt: 241.67 g/mol
InChI Key: BYNWGYFGHLKZOG-UHFFFAOYSA-N
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Description

3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chloro-2-methylbenzoyl group attached to an amino propanoic acid moiety

Properties

IUPAC Name

3-[(4-chloro-2-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-6-8(12)2-3-9(7)11(16)13-5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNWGYFGHLKZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid typically involves the reaction of 4-chloro-2-methylbenzoic acid with an appropriate amine, such as 3-aminopropanoic acid. The reaction is usually carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and may require mild heating to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the benzoyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyl moiety.

    Reduction: Reduced forms of the amide or benzoyl groups.

    Substitution: Substituted benzoyl derivatives with various functional groups.

Scientific Research Applications

3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its amide functionality.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzoic acid
  • 3-Aminopropanoic acid
  • 4-Chloro-2-methylbenzamide

Uniqueness

3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid is unique due to its specific combination of a benzoyl group with an amino propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

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